3-(4-Methylphenyl)propiophenone

Vue d'ensemble

Description

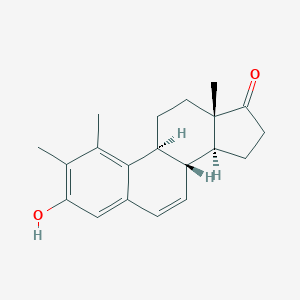

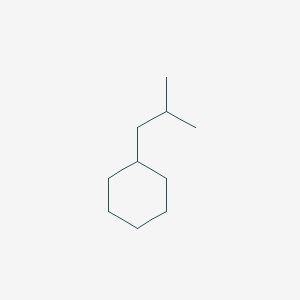

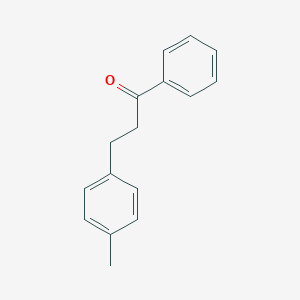

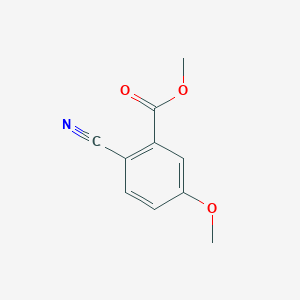

3-(4-Methylphenyl)propiophenone, also known as this compound, is a useful research compound. Its molecular formula is C16H16O and its molecular weight is 224.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Intermediates

3-(4-Methylphenyl)propiophenone serves as an important active pharmaceutical intermediate (API). A study by Yadav and Sowbna (2012) highlights its use in the synthesis of drugs like Ifenprodil and Buphenine, emphasizing the development of more environmentally friendly synthesis methods through liquid–liquid–liquid phase-transfer catalysis (Yadav & Sowbna, 2012).

Biodegradation Research

In the field of environmental science, research on the biodegradation of compounds related to this compound has been conducted. Bhushan et al. (2000) explored the degradation of 3-Methyl-4-nitrophenol, a breakdown product of certain pesticides, highlighting the role of microorganisms like Ralstonia sp. SJ98 in environmental bioremediation (Bhushan et al., 2000).

Asymmetric Synthesis

Mitsui and Kudo (1967) explored the asymmetric synthesis of 3-hydroxy-3-phenylvaleric acid, starting from propiophenone, which is structurally related to this compound. This work contributes to the field of synthetic chemistry and enantiomer-specific drug development (Mitsui & Kudo, 1967).

Optical Applications

Research by Nandi et al. (2012) on nitro-substituted 4-[(phenylmethylene)imino]phenolates, which are structurally similar to this compound, has revealed applications in solvatochromic switches and as probes for investigating preferential solvation in solvent mixtures. This opens up potential applications in optical device technologies (Nandi et al., 2012).

Catalysis

A study by Huang et al. (2001) on a silica-supported methylcellulose-L-proline–Pt complex demonstrated its use as a catalyst for the asymmetric hydrogenation of propiophenone, showcasing applications in catalysis and chemical synthesis (Huang et al., 2001).

Corrosion Inhibition

Yttrium 3-(4-nitrophenyl)-2-propenoate, structurally related to this compound, has been studied for its effectiveness as a corrosion inhibitor for copper alloys, indicating potential applications in materials science (Nam et al., 2016).

Safety and Hazards

While specific safety and hazard information for 3-(4-Methylphenyl)propiophenone was not found in the retrieved sources, general safety measures for handling chemical reagents include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Mécanisme D'action

Target of Action

3-(4-Methylphenyl)propiophenone, also known as 4-Methylpropiophenone, is an organic aromatic ketone . It is a fundamental precursor for the synthesis of complex molecules by its reactive ketone group . It is used as an intermediate in the synthesis of 4-methylmethcathinone (4-MMC; mephedrone), a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects .

Mode of Action

The mode of action of 4-Methylpropiophenone, when used as an intermediate in the synthesis of mephedrone, involves several characteristics. It inhibits the reuptake of monoamines by neurons and decreases the rate of synthesis of monoamine oxidase and catechol-O-methyltransferase .

Biochemical Pathways

The biochemical pathways affected by 4-Methylpropiophenone are primarily those involved in the regulation of monoamines. By inhibiting the reuptake of these neurotransmitters and decreasing the rate of their breakdown, 4-Methylpropiophenone can increase their concentration in the synaptic cleft, leading to enhanced neurotransmission .

Pharmacokinetics

Its solubility in organic solvents such as chloroform and hexane, and slight solubility in water (0332 mg/ml) suggest that it may have good absorption and distribution properties

Result of Action

The result of the action of 4-Methylpropiophenone, when used as an intermediate in the synthesis of mephedrone, is the stimulation of the central nervous system. This leads to psychoactive effects and the occurrence of hallucinations .

Action Environment

The action of 4-Methylpropiophenone can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, pH, and the presence of other substances. Its physical properties, such as its melting point (7°C), boiling point (238-239 °C), and flash point (108°C), suggest that it is stable under normal environmental conditions . .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3-(4-Methylphenyl)propiophenone are provided by the benzene ring and carbonyl group. The carbonyl group gives ketonic characteristics to the molecule

Molecular Mechanism

It is known that it can be used as an intermediate in the synthesis of complex molecules due to its reactive ketone group

Propriétés

IUPAC Name |

3-(4-methylphenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMLYDUTYXBITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472198 | |

| Record name | 3-(4-METHYLPHENYL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1669-50-7 | |

| Record name | 3-(4-METHYLPHENYL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)

![2-(8-Acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid](/img/structure/B156430.png)